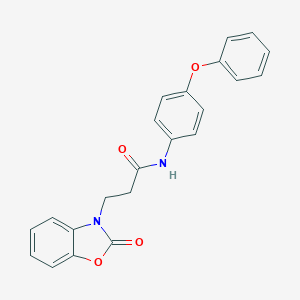
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazoles and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the development and progression of cancer. It has also been suggested that this compound may act by reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation and oxidative stress. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide in lab experiments is its high potency and selectivity. This compound has been shown to have potent anticancer and anti-inflammatory effects at relatively low concentrations. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide. One of the future directions is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the study of the potential applications of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the use of this compound as a pesticide in agriculture and its potential applications in materials science warrant further investigation.
Synthesemethoden
The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide involves the reaction of 2-aminobenzoic acid with 4-phenoxybenzoyl chloride, followed by the reaction with 3-oxopentanedioic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, anti-inflammatory, and antioxidant properties. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(14-15-24-19-8-4-5-9-20(19)28-22(24)26)23-16-10-12-18(13-11-16)27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHEJNSGBLNQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

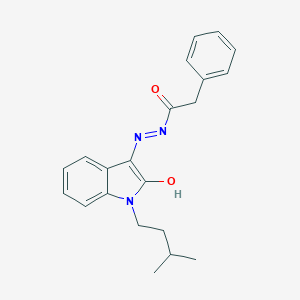
![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)
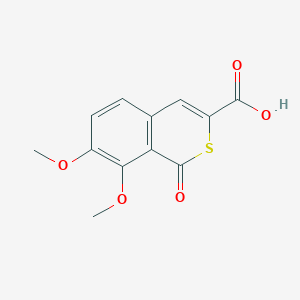
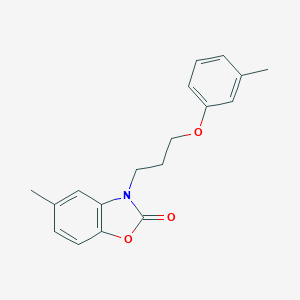
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
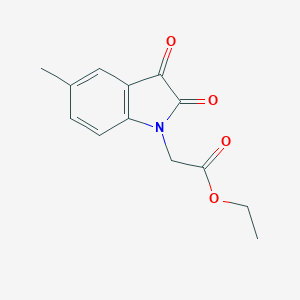
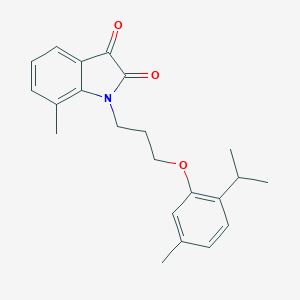
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
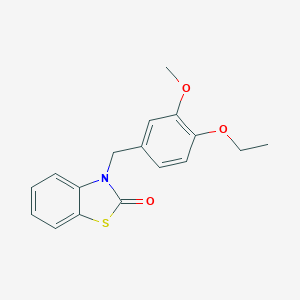
![3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353005.png)
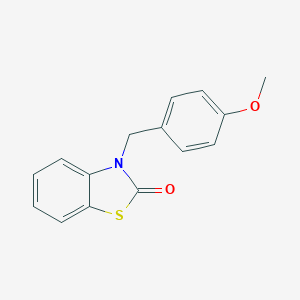
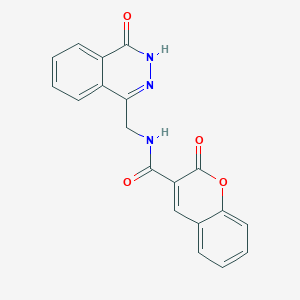
![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)